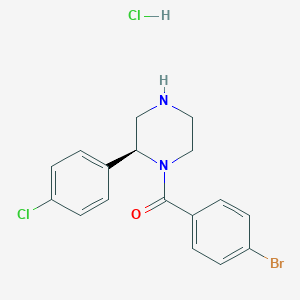![molecular formula C23H28ClN3O2S2 B2397804 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride CAS No. 1215851-38-9](/img/structure/B2397804.png)
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . For instance, a related compound was found to be monoclinic, with a = 18.443(2)Å, b = 4.0161(6)Å, c = 23.396(4)Å, β = 99.246(6)°, V = 1710.4(4)Å3, Z = 4, Rgt(F) = 0.0589, wRref(F2) = 0.1173, T = 273.15K .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The synthesis involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed in the literature .Scientific Research Applications
Anticancer Activities
The compound has shown potential in anticancer research. Duran and Demirayak (2012) synthesized derivatives of this compound and investigated their anticancer activities against different human tumor cell lines. They found that certain derivatives exhibited reasonable anticancer activity, especially against melanoma-type cell lines, demonstrating the compound's relevance in cancer research (Duran & Demirayak, 2012).
Antimicrobial and Hemolytic Activities
Gul et al. (2017) synthesized a series of derivatives and evaluated their antimicrobial and hemolytic activity. They discovered that most of the compounds were active against selected microbial species, highlighting the compound's potential in developing new antimicrobial agents (Gul et al., 2017).
Anti-Microbial Properties
Saravanan et al. (2010) synthesized novel thiazole derivatives and screened them for anti-bacterial and anti-fungal activities. They found that most of the synthesized compounds exhibited significant anti-bacterial and anti-fungal activities, suggesting the compound's utility in addressing microbial infections (Saravanan et al., 2010).
Anticancer Agents
Evren et al. (2019) synthesized derivatives of the compound and investigated their anticancer activity against various cell lines. Their findings indicated high selectivity and significant apoptosis induction in certain cell lines, highlighting the compound's potential as an anticancer agent (Evren et al., 2019).
Crystal Structures and Kinase Inhibitory Activities
The crystal structures of derivatives have been studied, and certain derivatives have shown inhibitory activities against Src kinase, suggesting potential therapeutic applications in cancer treatment (Galushchinskiy et al., 2017) (Fallah-Tafti et al., 2011).
Optoelectronic Properties
Research into the optoelectronic properties of thiazole-based polythiophenes, which could be related to derivatives of this compound, has suggested potential applications in the field of electronics and material science (Camurlu & Guven, 2015).
properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-phenylsulfanylacetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S2.ClH/c1-17-8-9-20-22(18(17)2)24-23(30-20)26(11-10-25-12-14-28-15-13-25)21(27)16-29-19-6-4-3-5-7-19;/h3-9H,10-16H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGGRTUJIYSKKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)CSC4=CC=CC=C4)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.1.0]hexane-1,5-dicarboxylic acid](/img/structure/B2397721.png)
![3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2397724.png)
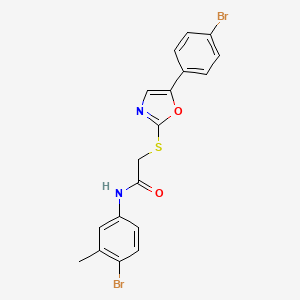

![ethyl 2-(1,7-dimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2397730.png)

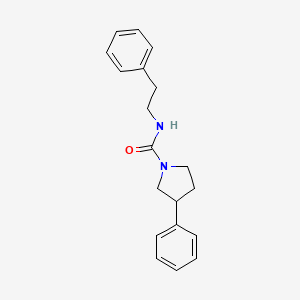
![2-(4-isopentyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile](/img/structure/B2397734.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2397736.png)
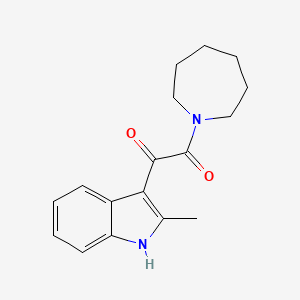
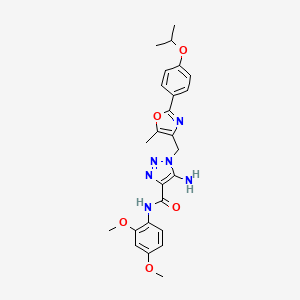

![8-(3,4-dichlorophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B2397743.png)
